molecular formula C7H15NO4 B13392833 Validamin;6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol; (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol

Validamin;6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol; (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol

Cat. No.: B13392833
M. Wt: 177.20 g/mol
InChI Key: GSQYAWMREAXBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Validamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize validamine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of validamine.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include various derivatives of validamine, which can be used for different scientific and industrial applications .

Scientific Research Applications

Validamine has a wide range of applications in scientific research:

Mechanism of Action

Validamine exerts its effects primarily through enzyme inhibition. It targets enzymes involved in carbohydrate metabolism, such as α-glucosidase, by mimicking the structure of the enzyme’s natural substrate. This inhibition disrupts the normal metabolic processes of the target organism, leading to its antifungal and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Valienamine: Another aminocyclitol with potent glucosidase inhibitory activity.

    Validoxylamine A: A precursor in the biosynthesis of validamycin A.

    Valiolamine: Known for its role in enzyme inhibition.

Uniqueness

Validamine is unique due to its specific structure and the presence of a rare C-N bond, which is not commonly found in other aminocyclitols. This unique structure contributes to its potent biological activities and makes it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQYAWMREAXBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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